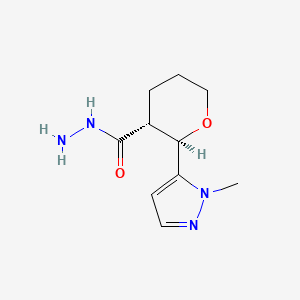
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbohydrazide, also known as MPHC, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPHC is a hydrazide derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and drug discovery. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Carbohydrazides and pyrazoles serve as key intermediates in synthesizing a wide array of compounds due to their unique structural features and reactivity. For instance, Zimmermann et al. (1998) developed a new method for the preparation of N1-methyl-3-hydroxypyrazoles using 2,3-dihydropyrazolo[3,2-b]oxazoles as intermediates, showcasing the versatility of pyrazole derivatives in organic synthesis Zimmermann et al., 1998. This approach underscores the potential for synthesizing complex molecules, possibly including variants akin to the compound of interest.
Supramolecular Chemistry
Carbohydrazide derivatives are also notable for their role in constructing supramolecular structures. Saha and Datta (1981) described the coordinating properties of a pyrazole-derived carbohydrazide with Ni(II), highlighting the compound's potential in forming complex coordination polymers Saha & Datta, 1981. These findings could imply the utility of "(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbohydrazide" in developing novel materials with specific electronic or magnetic properties.
Antimicrobial Activity
Research into carbohydrazide and pyrazole derivatives has also delved into their biological applications. Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives exhibiting potent broad-spectrum antibacterial activity Al-Wahaibi et al., 2020. Though the primary compound was excluded from consideration in drug-related contexts, this insight reflects the potential biomedical relevance of structurally related compounds.
Material Science Applications
In material science, the coordination and supramolecular interactions of carbohydrazide derivatives can lead to the development of materials with novel properties. Abedin et al. (2005) reported an oxalic dihydrazide-based ligand forming an octanuclear [Co(II)2-Co(III)2]2 interlocked grid, an example of an inorganic [2]catenane Abedin et al., 2005. Such structures are of interest for their potential applications in molecular electronics and as components in molecular machines.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxane-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-8(4-5-12-14)9-7(10(15)13-11)3-2-6-16-9/h4-5,7,9H,2-3,6,11H2,1H3,(H,13,15)/t7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAKFDPDKAZIP-VXNVDRBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)


![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)
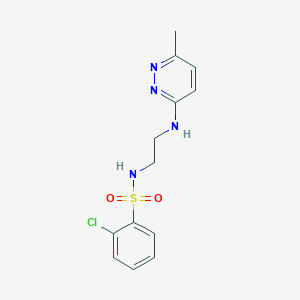
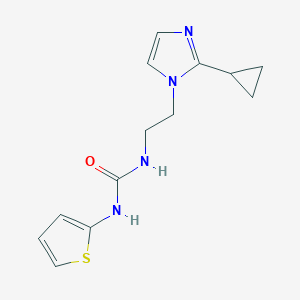
![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)
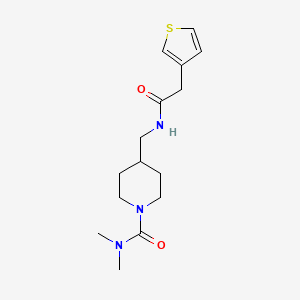
![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)
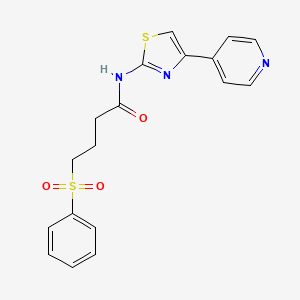
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)